molecular formula C9H10N2O3S B2436277 4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide CAS No. 2034278-59-4

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide

Cat. No.: B2436277
CAS No.: 2034278-59-4
M. Wt: 226.25
InChI Key: LZBUUSJPTCBRFD-UHFFFAOYSA-N
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Description

4-methyl-4,5-dihydrobenzo[f][1,2,4]thiadiazepin-3(2H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C9H10N2O3S and its molecular weight is 226.25. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Derivatization

One area of research has concentrated on developing efficient synthesis methods for derivatives of thiadiazepine dioxides, which are pharmacologically relevant. Fülöpová et al. (2015) described an unprecedented ring contraction method to synthesize 4H-benzo[b][1,4]thiazine 1,1-dioxides from 2,5-dihydrobenzo[f][1,2,5]thiadiazepine 1,1-dioxides. This method highlights a novel pathway for accessing benzothiazine dioxides, which have significant biological and industrial implications (Fülöpová et al., 2015). Additionally, solid-phase synthesis techniques have been developed to construct thiadiazepin dioxides with diverse functionalities, as demonstrated by Trapani et al. (2016) and Fülöpová et al. (2014), who synthesized derivatives with three diversity positions, enabling the production of compounds with specific pharmacological properties (Trapani et al., 2016); (Fülöpová et al., 2014).

Biological and Medicinal Applications

The chemical framework of thiadiazepine dioxides serves as a foundation for developing compounds with potential biological and medicinal applications. Studies have shown the synthesis of derivatives aiming at exploring their pharmacological potentials. For instance, Ryan et al. (2014) explored the regioselective cycloaddition reactions to produce isoxazoline spiro adducts, a process that could lead to novel pharmacological agents (Ryan et al., 2014). Another study by Hellwinkel et al. (1983) utilized sulfonyl and carbonyl migrations to expand heterocyclic systems, indicating the potential for creating new therapeutic agents (Hellwinkel et al., 1983).

Properties

IUPAC Name

4-methyl-1,1-dioxo-5H-1λ6,2,4-benzothiadiazepin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S/c1-11-6-7-4-2-3-5-8(7)15(13,14)10-9(11)12/h2-5H,6H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBUUSJPTCBRFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=CC=CC=C2S(=O)(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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